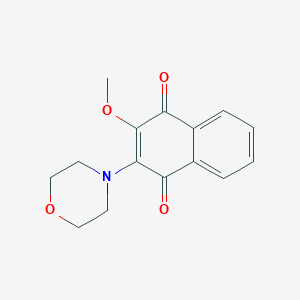
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone is a compound that has been extensively researched for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone is not fully understood. However, it is believed to interact with metal ions and disrupt their normal biological functions. It may also inhibit protein tyrosine phosphatases, which are enzymes that play a role in regulating cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions in biological systems. It is also a relatively stable compound and can be easily synthesized in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone. One direction is to investigate its potential as an anti-cancer agent in more detail, including its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs. Another direction is to further explore its mechanism of action, including its interactions with metal ions and its effects on cellular signaling pathways. Additionally, research could be conducted to investigate its potential use in other areas, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, this compound is a compound with significant potential for scientific research applications. Its fluorescent properties and potential anti-cancer properties make it a valuable tool for detecting metal ions and investigating new treatments for cancer. Further research is needed to fully understand its mechanism of action and explore its potential use in other areas of scientific research.
Métodos De Síntesis
The synthesis of (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone involves the reaction of 4-nitrobenzaldehyde with 1,2-phenylenediamine followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-nitrophenyl)methanone has been studied for its potential applications in various scientific research areas. It has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its potential as an anti-cancer agent and as an inhibitor of protein tyrosine phosphatases.
Propiedades
IUPAC Name |
(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-13(9-5-7-10(8-6-9)17(20)21)14-15-11-3-1-2-4-12(11)16(14)19/h5-8,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZQRKEVXZDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)

![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)

